

# Profenofos: A Technical Guide to its History, Development, and Agricultural Application

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## Abstract

**Profenofos**, an organophosphate insecticide, has been a significant tool in agricultural pest management since its introduction. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, and mode of action of **profenofos**. It further delves into its metabolism in target and non-target organisms, the development of resistance, and analytical methodologies for its detection. Quantitative data on its efficacy, toxicity, and environmental fate are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and illustrative diagrams of its mechanism and analytical workflows are included to support researchers and professionals in the field.

## Introduction: A Historical Perspective

**Profenofos** was first developed in 1975 by Novartis Crop Protection.<sup>[1]</sup> It was subsequently registered for use in the United States in 1982.<sup>[1][2]</sup> As a broad-spectrum organophosphate insecticide and acaricide, it has been widely utilized in agriculture to control a variety of chewing and sucking pests, particularly Lepidoptera and mites, in crops such as cotton, maize, potato, soybean, and sugar beet.<sup>[2][3][4]</sup> In the United States, its use is primarily restricted to cotton.<sup>[2][4]</sup>

## Chemical and Physical Properties

**Profenofos** is chemically known as O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate.[2] It is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[2][5][6]

Table 1: Physicochemical Properties of **Profenofos**

Property	Value	Reference
Chemical Formula	C <sub>11</sub> H <sub>15</sub> BrClO <sub>3</sub> PS	[2][4]
Molar Mass	373.63 g/mol	[2][4]
Appearance	Pale yellow to amber liquid	[2][6]
Odor	Garlic-like	[2][5][6]
Density	1.455 g/cm <sup>3</sup> at 20°C	[7]
Vapor Pressure	1.5 x 10 <sup>-3</sup> Pa at 20°C	[7]
Water Solubility	28.0 mg/L	[8]
Log P (octanol-water partition coefficient)	4.44 at 25°C	[3]
Stability	Relatively stable under neutral and slightly acidic conditions; unstable under alkaline conditions.	[8][9]
Hydrolysis Half-life (DT <sub>50</sub> ) at 20°C	93 days (pH 5), 14.6 days (pH 7), 5.7 hours (pH 9)	[4][5]

## Synthesis of Profenofos

The chemical synthesis of **profenofos** can be achieved through a multi-step process. One common route involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol.[2][6] Another described method involves the reaction of O,O-diethyl sulfo phosphoryl chloride with a recrystallized bromination product of ortho-chlorophenol.[10]

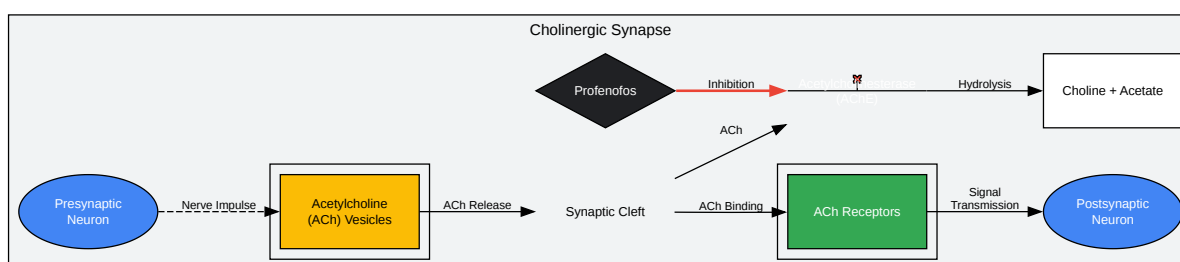
A catalyst-free synthetic method has also been developed, which involves the dealkylation of O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate with trimethylamine to form an onium salt intermediate, followed by a transposition synthesis with bromopropane under nitrogen pressure.[11]

## Mode of Action: Inhibition of Acetylcholinesterase

Like other organophosphate insecticides, **profenofos** exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][6] AChE is critical for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by **profenofos** leads to an accumulation of ACh at the synaptic cleft.[2] This results in continuous stimulation of cholinergic receptors, causing hyperexcitation of the nervous system, which manifests as muscle twitching, paralysis, seizures, and ultimately, the death of the insect.[2] **Profenofos** is a racemic mixture, with the S(-) isomer being a more potent inhibitor of AChE.[2][6]

Below is a diagram illustrating the signaling pathway at a cholinergic synapse and the inhibitory effect of **profenofos**.



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Caption: Mechanism of action of **Profenofos** at the cholinergic synapse.

## Metabolism

**Profenofos** undergoes metabolic transformation in both insects and mammals. The primary metabolic pathway involves the stepwise dealkylation and hydrolysis of the phosphate ester, followed by conjugation.<sup>[4]</sup> In mammals, cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, are involved in the detoxification of **profenofos** to its inactive metabolite, 4-bromo-2-chlorophenol (BCP).<sup>[12]</sup> This metabolite can be used as a biomarker for **profenofos** exposure.<sup>[12]</sup>

In plants, **profenofos** is slowly absorbed and metabolized. The parent compound is often the major residue initially, which then undergoes hydrolysis to form 4-bromo-2-chlorophenol (CGA 55960) and its subsequent sugar conjugates.<sup>[3]</sup>

## Efficacy Against Agricultural Pests

**Profenofos** is effective against a broad spectrum of agricultural pests. Its efficacy has been documented against various insects, particularly on cotton.

Table 2: Efficacy of **Profenofos** Against Key Cotton Pests

Pest	Crop	Efficacy Metric	Result	Reference
Pink Bollworm (Pectinophora gossypiella)	Cotton	% Boll Infestation Reduction	Profenofos 50EC showed significant reduction in boll infestation, with overall mean reductions ranging from 23.95% to 25.98% after the first spray.	[13]
Spiny Bollworm (Earias insulana)	Cotton	% Larval Infestation Reduction	91.13% reduction in larval infestation after treatment with Profenofos.	[14]
Cotton Bollworm (Helicoverpa armigera)	Cotton	% Larval Mortality (3 days after spraying)	Profenofos formulations showed up to 76.7% mortality.	[15]
Thrips (Thrips palmi)	Cotton	Thrips Reduction (3 days after spray)	Profenofos was the most effective insecticide against thrips.	[16]

## Toxicology Profile

The toxicity of **profenofos** has been evaluated in various organisms. It is classified as moderately toxic via the oral route of exposure in laboratory animals.

Table 3: Acute Toxicity of **Profenofos**

Organism	Route	LD <sub>50</sub>	Reference
Rat (Male & Female)	Oral	358 - 502 mg/kg bw	[9]
Rat (Male & Female)	Dermal	3300 mg/kg bw	[9]
Mouse (Male & Female)	Oral	298 mg/kg bw	[9]
Rabbit (Male & Female)	Oral	700 mg/kg bw	[9]
Rabbit (Male & Female)	Dermal	472 mg/kg bw	[9]
White Egret ( <i>Egretta alba</i> )	Oral	The study determined the LD <sub>50</sub> but did not state the specific value in the abstract.	[17]

**Profenofos** is also known to be toxic to non-target organisms, including birds, small mammals, bees, fish, and aquatic invertebrates.[6]

## Environmental Fate

The environmental persistence and mobility of **profenofos** are influenced by soil type, pH, and microbial activity.

Table 4: Environmental Fate of **Profenofos**

Compartment	Parameter	Value	Reference
Soil	Aerobic Metabolism Half-life	Rapidly degraded; <0.1–1.6% remained after 28–30 days.	[3]
Soil	Hydrolysis Half-life (Alkaline soil, pH 7.8)	2 days	[4]
Paddy Field Water	Half-life ( $t_{1/2}$ )	3.42 days	[1]
Paddy Field Soil	Half-life ( $t_{1/2}$ )	3.75 days	[1]
Pigeonpea Green Pods	Half-life ( $t_{1/2}$ )	5.18 - 5.93 days	[18]
Mobility in Soil	Koc (Soil Organic Carbon-Water Partitioning Coefficient)	869 - 3,162 (low to slight mobility)	[8]

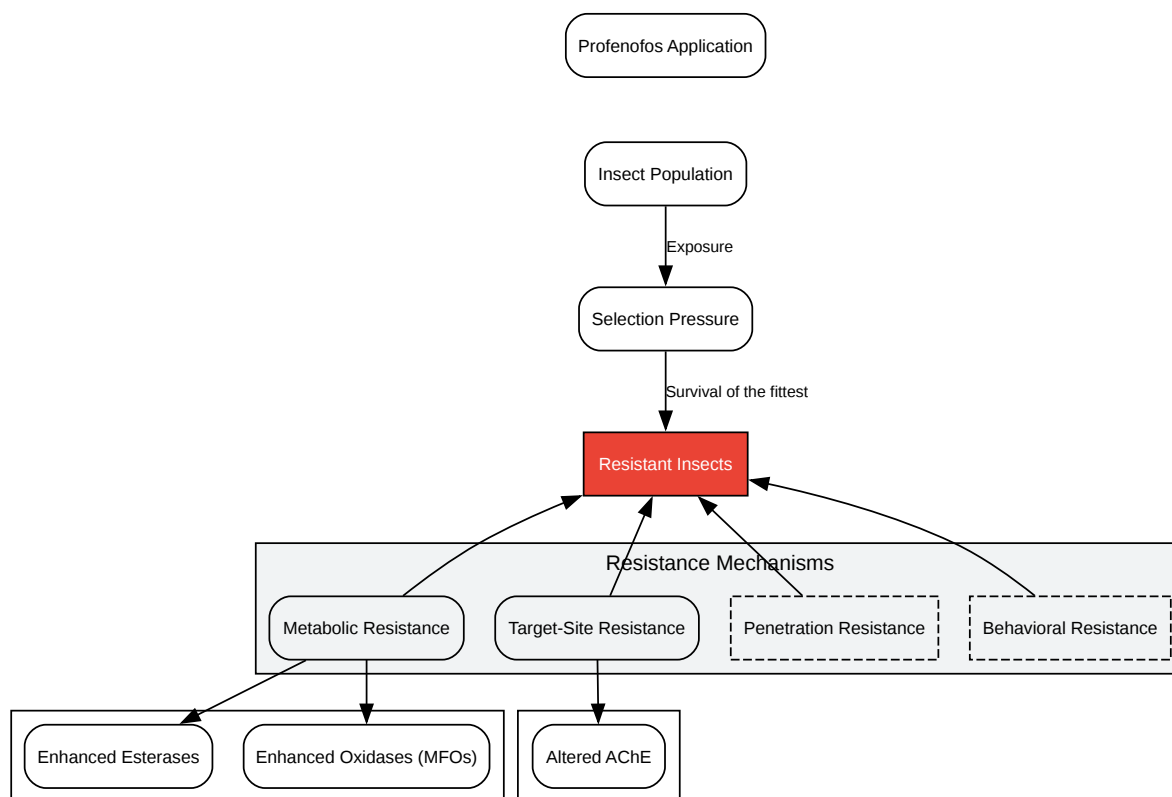
## Insecticide Resistance

The extensive use of **profenofos** has led to the development of resistance in several insect species. The primary mechanisms of resistance include:

- Metabolic Resistance: Resistant insects may detoxify the insecticide at a faster rate through enhanced activity of enzymes like esterases and microsomal oxidases.[7][19][20]
- Target-site Resistance: Alterations in the acetylcholinesterase enzyme can reduce its sensitivity to inhibition by **profenofos**. [20][21]

Synergism studies using inhibitors like piperonyl butoxide (PBO) for oxidases and S,S,S-tributylphosphorotrithioate (DEF) for esterases can help elucidate the specific metabolic resistance mechanisms.[5][7][19]

Below is a diagram illustrating the logical relationships in **profenofos** resistance mechanisms.



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Caption: Logical relationships in the development of insect resistance to **Profenofos**.

## Experimental Protocols

### Acetylcholinesterase Inhibition Assay (Ellman Method)

This colorimetric assay is a standard method for determining the inhibitory effect of compounds on AChE activity.



Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which is measured spectrophotometrically at 412 nm.[22]

#### Materials:

- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI) substrate solution
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
- Phosphate buffer (pH 7.5)
- **Profenofos** solutions of varying concentrations
- Microplate reader

#### Procedure:

- Add 50  $\mu$ L of AChE solution (e.g., 0.25 U/mL) to the wells of a microplate.[23]
- Add 50  $\mu$ L of the **profenofos** sample solution (or buffer for control) to the respective wells. [23]
- Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.[23]
- Initiate the reaction by adding 100  $\mu$ L of the substrate solution containing ATCI and DTNB. [23]
- Immediately measure the absorbance at 405-412 nm using a microplate reader at multiple time points to determine the reaction rate.[22][23]
- Calculate the percentage of enzyme inhibition compared to the control and determine the  $IC_{50}$  value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[23]

## Residue Analysis in Crop Samples (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction and cleanup of pesticide residues from food matrices.

Principle: The sample is first extracted with an organic solvent (typically acetonitrile) and then partitioned with salts to separate the aqueous and organic layers. A dispersive solid-phase extraction (d-SPE) step is then used to clean up the extract by removing interfering matrix components before analysis.

Materials:

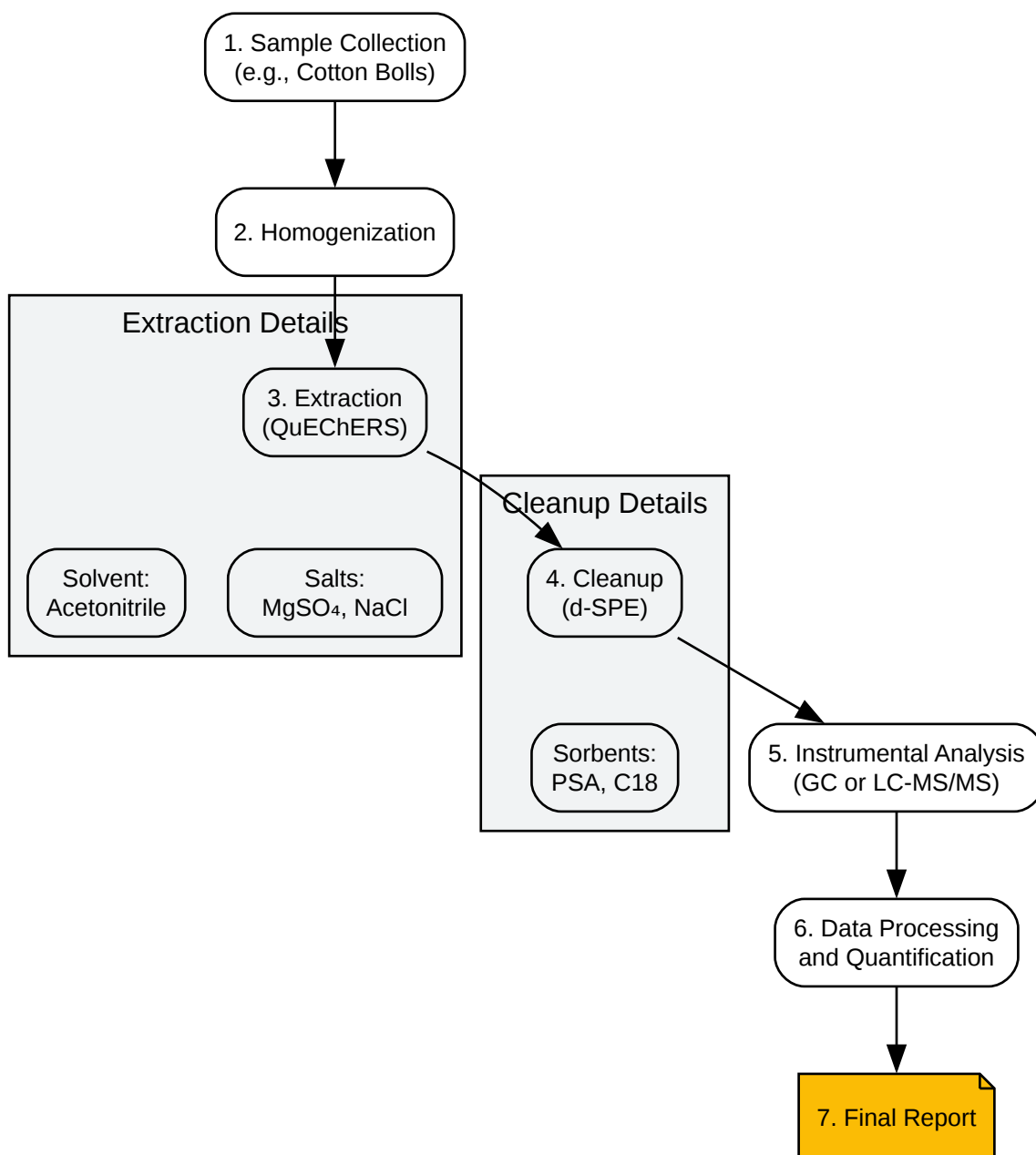
- Homogenized crop sample (e.g., pigeonpea pods)
- Acetonitrile with 1% ethyl acetate
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - optional, for pigmented samples
- Centrifuge
- LC-MS/MS or GC-FPD system

Procedure:

- Weigh a representative homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (with 1% ethyl acetate).[\[24\]](#)
- Add the partitioning salts (e.g., 4 g  $\text{MgSO}_4$  and 1 g  $\text{NaCl}$ ).
- Shake vigorously for 1 minute and centrifuge at >1500 rcf for 1 minute.

- Take an aliquot of the upper acetonitrile layer (e.g., 1 mL) and transfer it to a 2 mL d-SPE tube containing PSA, C18, and MgSO<sub>4</sub>.
- Shake for 30 seconds and centrifuge at >1500 rcf for 1 minute.
- The resulting supernatant is ready for analysis by LC-MS/MS or GC-FPD.

The following diagram illustrates a general workflow for **profenofos** residue analysis.



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Caption: General experimental workflow for **Profenofos** residue analysis in agricultural samples.

## Conclusion

**Profenofos** has played a crucial role in agricultural pest control for several decades. Its efficacy as a broad-spectrum insecticide is well-established, as is its mechanism of action as an acetylcholinesterase inhibitor. However, concerns regarding its toxicity to non-target organisms and the development of insect resistance necessitate careful management and the exploration of integrated pest management strategies. The detailed technical information, quantitative data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working to understand and address the challenges associated with the use of **profenofos** in agriculture.

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